molecular formula C13H15N3O2S B5616927 N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine

N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine

Cat. No.: B5616927
M. Wt: 277.34 g/mol
InChI Key: VFXIYENHRZOIPV-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine is a complex organic compound that features a nitrothiophene moiety linked to a pyridine ring through an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with N-methyl-2-pyridin-2-ylethanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The nitrothiophene moiety can participate in redox reactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine is unique due to its specific combination of a nitrothiophene moiety and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXIYENHRZOIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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